![molecular formula C19H23N3O4S B7702277 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide CAS No. 878965-17-4](/img/structure/B7702277.png)
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide, also known as PSB-603, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Scientific Research Applications
4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has been studied for its potential anti-viral effects against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Mechanism of Action
The mechanism of action of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have anti-oxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide is its broad range of biological activities, which makes it a versatile tool for studying various disease processes. However, this compound has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide. One area of research is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Additionally, the potential anti-viral effects of this compound against other viruses such as influenza and Zika virus warrant further investigation. Finally, the use of this compound as a tool for studying the role of HDACs in gene regulation and disease processes is an exciting area of research.
Synthesis Methods
The synthesis of 4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide involves the reaction of 4-aminobenzamide with 4-(propylsulfamoyl)phenylpropanoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
properties
IUPAC Name |
4-[3-[4-(propylsulfamoyl)phenyl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-2-13-21-27(25,26)17-10-3-14(4-11-17)5-12-18(23)22-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,21H,2,5,12-13H2,1H3,(H2,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMQFOVIDBUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



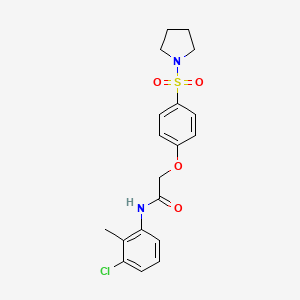
![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)
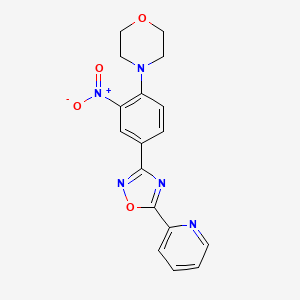


![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
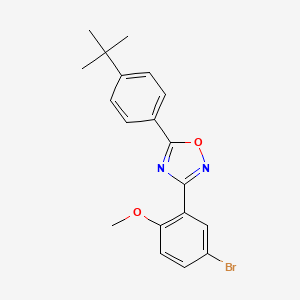

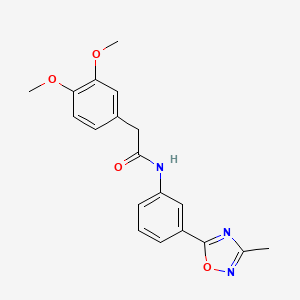
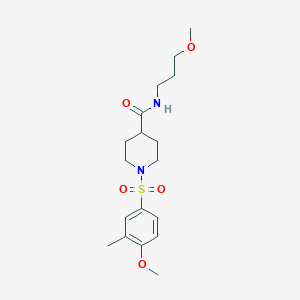
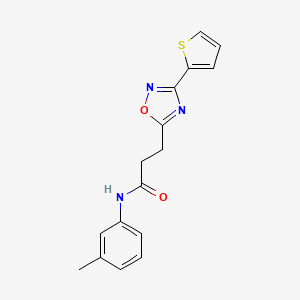
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)